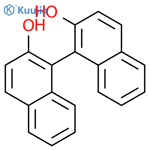

Cas no 861909-30-0 ((R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate 化学的及び物理的性質

名前と識別子

-

- (R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

- (11bR)-2,6-Bis[4-(1,1-dimethylethyl)phenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin

-

- MDL: MFCD27920532

- インチ: 1S/C40H37O4P/c1-39(2,3)29-19-15-25(16-20-29)33-23-27-11-7-9-13-31(27)35-36-32-14-10-8-12-28(32)24-34(38(36)44-45(41,42)43-37(33)35)26-17-21-30(22-18-26)40(4,5)6/h7-24H,1-6H3,(H,41,42)

- InChIKey: NLMLOSHPJMFGTF-UHFFFAOYSA-N

- ほほえんだ: O=P1(OC2C(C3C=CC(C(C)(C)C)=CC=3)=CC3C(C=2C2C(=C(C4C=CC(C(C)(C)C)=CC=4)C=C4C=2C=CC=C4)O1)=CC=CC=3)O

(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1244140-250mg |

(11bR)-2,6-Bis[4-(1,1-dimethylethyl)phenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin |

861909-30-0 | 97% | 250mg |

$140 | 2024-06-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TK529-50mg |

(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate |

861909-30-0 | 98% 99%ee | 50mg |

424.0CNY | 2021-07-15 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0241-50mg |

(11bS)-2,6-Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin |

861909-30-0 | 98%,99%e.e. | 50mg |

780CNY | 2021-05-07 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0216-50mg |

(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate |

861909-30-0 | 98%,99%e.e. | 50mg |

¥650.0 | 2024-07-19 | |

| Aaron | AR00IMJD-1g |

(11bR)-2,6-Bis[4-(1,1-dimethylethyl)phenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin |

861909-30-0 | 97% | 1g |

$335.00 | 2025-02-10 | |

| abcr | AB496730-1g |

(R)-3,3'-Bis(4-tert-butylphenyl)-1,1'-binaphthyl-2, 2'-diyl hydrogenphosphate, 95%; . |

861909-30-0 | 95% | 1g |

€650.00 | 2025-02-18 | |

| Aaron | AR00IMJD-250mg |

(11bR)-2,6-Bis[4-(1,1-dimethylethyl)phenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin |

861909-30-0 | 97% | 250mg |

$88.00 | 2025-02-10 | |

| 1PlusChem | 1P00IMB1-100mg |

(11bR)-2,6-Bis[4-(1,1-dimethylethyl)phenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin |

861909-30-0 | 98% 99%ee | 100mg |

$77.00 | 2024-04-21 | |

| A2B Chem LLC | AI67917-250mg |

(11bR)-2,6-Bis(4-(tert-butyl)phenyl)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide |

861909-30-0 | 95% | 250mg |

$142.00 | 2024-04-19 | |

| abcr | AB496730-1 g |

(R)-3,3'-Bis(4-tert-butylphenyl)-1,1'-binaphthyl-2, 2'-diyl hydrogenphosphate, 95%; . |

861909-30-0 | 95% | 1g |

€650.00 | 2023-07-10 |

(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate 合成方法

ごうせいかいろ 1

2.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ; rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt

2.2 Reagents: Water ; rt; 2 h, 90 °C

ごうせいかいろ 2

2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 0 °C; 24 h, rt

2.2 Reagents: Water ; 0 °C

3.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; reflux; 16 h, rt

4.1 Reagents: Pyridine Solvents: Water ; 3 h, 100 °C

ごうせいかいろ 3

1.2 Reagents: Water ; rt

2.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 5 min, 0 °C

2.2 Reagents: Phosphorus oxychloride ; 10 min, 0 °C; 15 min, 0 °C; 0 °C → rt; 2 h, rt

ごうせいかいろ 4

2.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ; 48 h, 85 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

ごうせいかいろ 5

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide , Tetrahydrofuran ; 0 °C; 2 h, rt

2.2 rt; 6 h, rt

3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C; 2 h, 0 °C; 0 °C → -78 °C

3.2 Reagents: Iodine ; -78 °C; 2 h, rt

3.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

4.1 Reagents: Sodium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 6 h, 80 °C

5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; rt; rt → 90 °C; 3 h, 90 °C

6.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ; rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt

6.2 Reagents: Water ; rt; 2 h, 90 °C

ごうせいかいろ 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

2.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 0 °C; 10 min, 0 °C; 0 °C → rt; 30 min, rt

2.2 Reagents: Water ; rt

3.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 5 min, 0 °C

3.2 Reagents: Phosphorus oxychloride ; 10 min, 0 °C; 15 min, 0 °C; 0 °C → rt; 2 h, rt

ごうせいかいろ 7

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide , Tetrahydrofuran ; 0 °C; 2 h, rt

2.2 rt; 6 h, rt

3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C; 2 h, 0 °C; 0 °C → -78 °C

3.2 Reagents: Iodine ; -78 °C; 2 h, rt

3.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

4.1 Reagents: Sodium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 6 h, 80 °C

5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; rt; rt → 90 °C; 3 h, 90 °C

6.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ; rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt

6.2 Reagents: Water ; rt; 2 h, 90 °C

ごうせいかいろ 8

ごうせいかいろ 9

1.2 rt; 6 h, rt

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C; 2 h, 0 °C; 0 °C → -78 °C

2.2 Reagents: Iodine ; -78 °C; 2 h, rt

2.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

3.1 Reagents: Sodium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 6 h, 80 °C

4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; rt; rt → 90 °C; 3 h, 90 °C

5.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ; rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt

5.2 Reagents: Water ; rt; 2 h, 90 °C

ごうせいかいろ 10

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

ごうせいかいろ 11

1.2 Reagents: Water ; rt; 2 h, 90 °C

ごうせいかいろ 12

1.2 Reagents: Water ; 0 °C

2.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; reflux; 16 h, rt

3.1 Reagents: Pyridine Solvents: Water ; 3 h, 100 °C

ごうせいかいろ 13

1.2 Reagents: Iodine ; -78 °C; 2 h, rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

2.1 Reagents: Sodium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 6 h, 80 °C

3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; rt; rt → 90 °C; 3 h, 90 °C

4.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ; rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt

4.2 Reagents: Water ; rt; 2 h, 90 °C

ごうせいかいろ 14

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide , Tetrahydrofuran ; 0 °C; 2 h, rt

2.2 rt; 6 h, rt

3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C; 2 h, 0 °C; 0 °C → -78 °C

3.2 Reagents: Iodine ; -78 °C; 2 h, rt

3.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

4.1 Reagents: Sodium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 6 h, 80 °C

5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; rt; rt → 90 °C; 3 h, 90 °C

6.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ; rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt

6.2 Reagents: Water ; rt; 2 h, 90 °C

ごうせいかいろ 15

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide , Tetrahydrofuran ; 0 °C; 2 h, rt

2.2 rt; 6 h, rt

3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C; 2 h, 0 °C; 0 °C → -78 °C

3.2 Reagents: Iodine ; -78 °C; 2 h, rt

3.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

4.1 Reagents: Sodium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 6 h, 80 °C

5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; rt; rt → 90 °C; 3 h, 90 °C

6.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ; rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt

6.2 Reagents: Water ; rt; 2 h, 90 °C

ごうせいかいろ 16

1.2 Solvents: Water ; rt; 6 h, 98 °C; 98 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 15 min, rt

ごうせいかいろ 17

2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; rt; rt → 90 °C; 3 h, 90 °C

3.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ; rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt

3.2 Reagents: Water ; rt; 2 h, 90 °C

ごうせいかいろ 18

1.2 6 h, rt; rt → -78 °C

1.3 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 24 h, rt; rt → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

2.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 24 h, 80 °C

3.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 0 °C; 24 h, rt

3.2 Reagents: Water ; 0 °C

4.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; reflux; 16 h, rt

5.1 Reagents: Pyridine Solvents: Water ; 3 h, 100 °C

ごうせいかいろ 19

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide , Tetrahydrofuran ; 0 °C; 2 h, rt

2.2 rt; 6 h, rt

3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C; 2 h, 0 °C; 0 °C → -78 °C

3.2 Reagents: Iodine ; -78 °C; 2 h, rt

3.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

4.1 Reagents: Sodium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 6 h, 80 °C

5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; rt; rt → 90 °C; 3 h, 90 °C

6.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ; rt; 10 min, rt; 2 h, 90 °C; 90 °C → rt

6.2 Reagents: Water ; rt; 2 h, 90 °C

(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Raw materials

- 2-Naphthalenol, 6-(4-methoxyphenyl)-

- (R)-(+)-2,2'-Dimethoxy-1,1'-binaphthyl

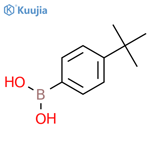

- 4-Tert-Butylphenylboronic acid

- 1-tert-Butyl-4-iodobenzene

- (R)-(2,2'-Dimethoxy-1,1'-binaphthalene-3,3'-diyl)diboronic acid

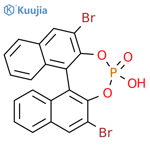

- (R)-3,3'-Dibromo-1,1'-bi-2-naphthol

- (R)-2,2’-Bis(methoxymethoxy)-1,1'-binaphthyl

- 1-Bromo-4-tert-butylbenzene

- 2-Naphthalenol, 6-octyl-

- Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-dibromo-4-hydroxy-, 4-oxide, (11bR)- (9CI, ACI)

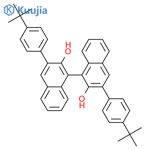

- [1,1'-Binaphthalene]-2,2'-diol, 3,3'-bis[4-(1,1-dimethylethyl)phenyl]-,(1R)-

- (1R)-[1,1'-Binaphthalene]-2,2'-diol

- 6-bromonaphthalen-2-ol

- 3,3'-diiodo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene

- naphthalen-2-ol

(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Preparation Products

(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate 関連文献

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

(R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphateに関する追加情報

Introduction to (R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (CAS No. 861909-30-0)

The compound (R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, identified by its CAS number 861909-30-0, represents a significant advancement in the field of chiral chemistry and pharmaceutical research. This molecule, characterized by its binaphthyl core and bis(phosphonate) functionality, has garnered attention due to its unique structural properties and potential applications in asymmetric synthesis and drug development.

The binaphthyl scaffold is a well-known motif in chiral chemistry, renowned for its ability to induce high enantioselectivity in catalytic processes. The presence of two aromatic rings connected by a central bridge not only imparts rigidity to the molecule but also creates a suitable environment for coordination with transition metals. In particular, the 4-(1,1-dimethylethyl)phenyl substituents enhance the steric bulk around the phosphonate groups, which can be crucial for stabilizing transition metal complexes and facilitating enantioselective transformations.

Recent studies have highlighted the utility of this compound in the development of asymmetric catalysts. For instance, researchers have demonstrated its effectiveness in promoting enantioselective hydrogenation reactions using palladium or rhodium catalysts. The phosphonate groups not only serve as ligands but also play a role in modulating the electronic properties of the metal center, thereby influencing the reaction outcome. This dual functionality makes (R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate a promising candidate for further exploration in catalytic applications.

In addition to its catalytic potential, this compound has shown promise in pharmaceutical research. The chiral binaphthyl core is particularly interesting because it can mimic the structure of natural amino acids, which are often key components of biologically active molecules. By incorporating such a motif into synthetic drugs, researchers aim to enhance their selectivity and efficacy. Preliminary studies suggest that derivatives of this compound may exhibit interesting biological activities, making it a valuable scaffold for drug discovery.

The synthesis of (R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate presents unique challenges due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to access such intricate molecules. Techniques such as cross-coupling reactions and stereocontrolled phosphonation have been instrumental in constructing this compound with high enantiomeric purity. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also open up new avenues for developing related molecules with tailored properties.

The structural features of this compound also make it an attractive candidate for materials science applications. The rigid binaphthyl backbone and bulky substituents can impart specific electronic and optical properties to materials derived from it. For example, polymers or coordination complexes incorporating this unit could exhibit unique characteristics that are useful in optoelectronic devices or as precursors for advanced materials. Such applications are still in their infancy but hold significant promise for future technological developments.

In conclusion, (R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (CAS No. 861909-30-0) is a multifaceted compound with potential applications spanning catalysis, pharmaceuticals, and materials science. Its unique structural features and functional groups make it a compelling subject for further research and development. As our understanding of its properties grows, so too will its utility in addressing some of the most pressing challenges in modern chemistry and related fields.

861909-30-0 ((R)-3,3'-Bis(4-(1,1-dimethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) 関連製品

- 877649-55-3(7-methyl-4-oxo-N-4-(propan-2-yl)phenyl-4H-pyrido1,2-apyrimidine-3-carboxamide)

- 1955531-46-0(5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole)

- 238753-38-3(1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione)

- 2034454-84-5(5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane)

- 883540-44-1(1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one)

- 132974-83-5(2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S)-)

- 1171906-62-9(1-(3-fluoro-2-methylphenyl)-3-(2-{6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylamino}ethyl)urea)

- 1060307-99-4(2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-cyclopropylacetamide)

- 895240-78-5(Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester)

- 2680688-46-2(4-(2,2,2-trifluoroacetamido)methyl-1H-pyrazole-3-carboxylic acid)